molecular formula C14H23N B2384987 2-(4-Tert-butylphenyl)-2-methylpropan-1-amine CAS No. 211315-02-5

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine

Cat. No.: B2384987
CAS No.: 211315-02-5
M. Wt: 205.345
InChI Key: FXZACVVCQOWRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-tert-butylphenylamine with 2-bromo-2-methylpropane under basic conditions. The reaction typically employs a strong base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the amine and methylpropan-1-amine moiety.

    2-(4-tert-Butylphenyl)ethanol: Contains a similar phenyl ring with a tert-butyl group but has an ethanol group instead of the amine.

Uniqueness

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the tert-butyl group and the amine moiety allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,10,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZACVVCQOWRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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